molecular formula C15H18ClNO3S B2878225 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2319788-57-1

8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2878225
CAS No.: 2319788-57-1
M. Wt: 327.82
InChI Key: XPFBRVLRILOYJS-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative characterized by a rigid azabicyclo[3.2.1]octane scaffold. The 8-position is substituted with a 5-chloro-2-methoxybenzenesulfonyl group, while the 3-position features a methylidene moiety. This structure confers unique electronic and steric properties, making it a candidate for studying neurotransmitter transporter interactions, particularly serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters .

Properties

IUPAC Name

8-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-10-7-12-4-5-13(8-10)17(12)21(18,19)15-9-11(16)3-6-14(15)20-2/h3,6,9,12-13H,1,4-5,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFBRVLRILOYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction is highly efficient and operationally simple, yielding complex bicyclic structures in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors can streamline the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs and their properties:

Compound Name 8-Substituent C3-Substituent Key Findings Reference
8-(5-Chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane 5-Chloro-2-methoxybenzenesulfonyl Methylidene Target compound; hypothesized to modulate SERT/DAT selectivity via sulfonyl group .
8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl] analog Cyclopropylmethyl Diaryloxyethylidenyl High SERT/DAT selectivity (65–93% yield); rigid ethylidenyl enhances stereoselective binding .
8-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene analog Imidazole sulfonyl Methylidene Research-grade pricing ($54–$248/mg); imidazole may enhance CNS penetration .
Tesofensine Methyl Dichlorophenyl, ethoxymethyl Dual DAT/NET inhibitor; clinical use in obesity/CNS disorders; MW 328.28 .
8-Benzyl-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl) analog Benzyl Triazole Synthesized via water-free methods; high purity/yield .

Key Structural and Functional Differences

8-Substituent Effects: Sulfonyl vs. The methoxy group may improve solubility, while the chloro atom increases lipophilicity . Cyclopropylmethyl (): Imparts high SERT/DAT selectivity, likely due to steric constraints optimizing interactions with transporter pockets .

C3-Substituent Effects: Methylidene vs. Triazole (): Introduces hydrogen-bonding capability, which may enhance affinity for enzymes or receptors compared to the target compound’s non-heterocyclic substituent .

Transporter Selectivity :

  • The target compound’s sulfonyl group may mimic GBR 12909-like transporter inhibition profiles (), whereas cyclopropylmethyl analogs show SERT/DAT selectivity >10-fold . Tesofensine () lacks sulfonyl groups but achieves dual DAT/NET inhibition via dichlorophenyl and ethoxymethyl moieties .

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